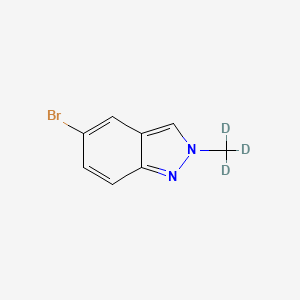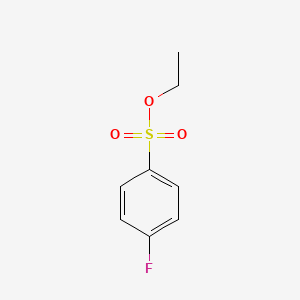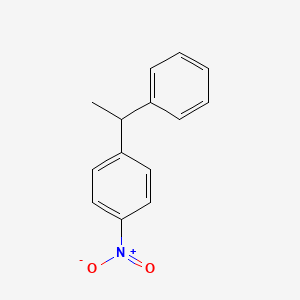
1-Nitro-4-(1-phenylethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-4-(1-phenylethyl)benzene is an organic compound with the molecular formula C14H13NO2 It is a derivative of benzene, characterized by the presence of a nitro group (-NO2) and a phenylethyl group (-CH2CH2C6H5) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-4-(1-phenylethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 4-(1-phenylethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-4-(1-phenylethyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the phenylethyl group to form carboxylic acids.
Reduction: Hydrogen gas with a metal catalyst or chemical reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as hydroxide ions in the presence of a base.
Major Products:
Reduction: 1-Amino-4-(1-phenylethyl)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Nitro-4-(1-phenylethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and biologically active compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Nitro-4-(1-phenylethyl)benzene in chemical reactions involves the interaction of the nitro group with various reagents. In electrophilic aromatic substitution reactions, the nitro group acts as an electron-withdrawing group, making the benzene ring less reactive towards electrophiles. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons .
Comparison with Similar Compounds
1-Nitro-4-(1,1,2,2-tetrabromo-2-phenylethyl)benzene: This compound has similar structural features but with bromine atoms attached to the phenylethyl group.
1-Nitro-4-(1,1,2,2-tetraiodo-2-phenylethyl)benzene: Similar to the above but with iodine atoms.
Uniqueness: 1-Nitro-4-(1-phenylethyl)benzene is unique due to its specific substitution pattern and the presence of both nitro and phenylethyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
1-nitro-4-(1-phenylethyl)benzene |
InChI |
InChI=1S/C14H13NO2/c1-11(12-5-3-2-4-6-12)13-7-9-14(10-8-13)15(16)17/h2-11H,1H3 |
InChI Key |
UYPQXFNYCFXCPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


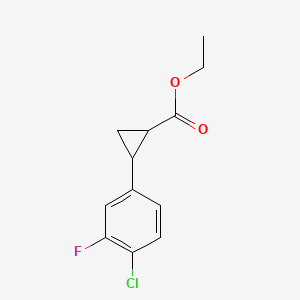
![Ethyl 7-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13896821.png)
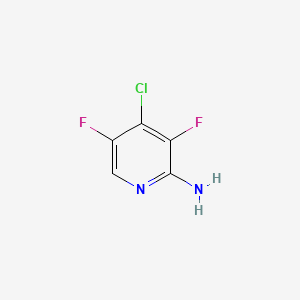
![Tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)phenyl]piperazine-1-carboxylate](/img/structure/B13896829.png)
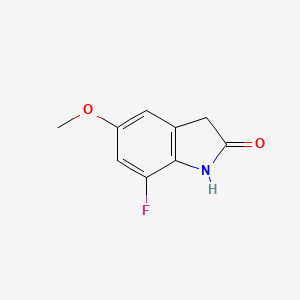
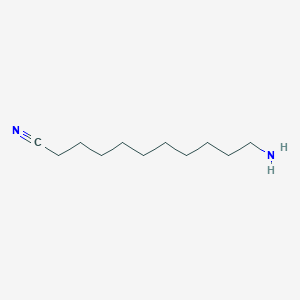
![2-[1-[3-(Dibenzylamino)phenyl]propyl]-5-hydroxy-1-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)-5-(2-phenylethyl)oct-6-yne-1,3-dione](/img/structure/B13896850.png)

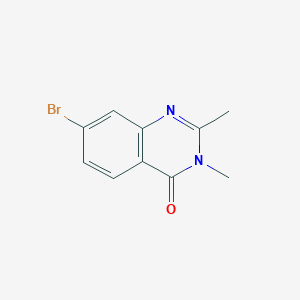

![tetrapotassium;[10,13-dimethyl-3,7-disulfonatooxy-17-(5-sulfonatooxypentan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] sulfate](/img/structure/B13896880.png)
![[2-(Tert-butoxycarbonylamino)-3-cyano-7-fluoro-benzothiophen-4-YL]boronic acid](/img/structure/B13896899.png)
